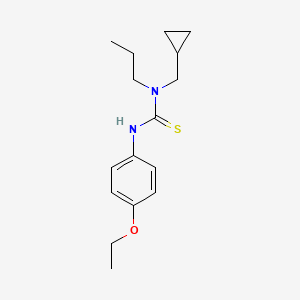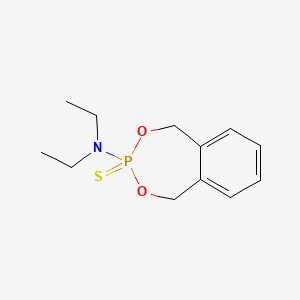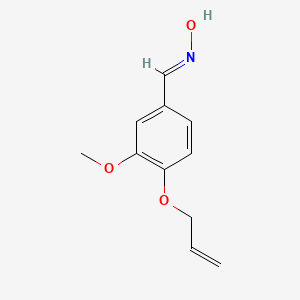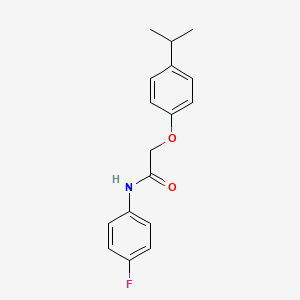![molecular formula C17H19F3N6 B5531091 2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)
2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step chemical processes that often require the reaction of nitrouracil or bromomethyl analogues with amines or hydrazines to achieve fused-ring pyrimidines or pyrimidinones. For instance, Hirota et al. (1982) detailed the reactions of 1,3,6-trimethyl-5-nitrouracil with primary amines to afford 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides, showcasing a typical synthesis pathway for pyrazolo[1,5-a]pyrimidine derivatives (Hirota, Yamada, Asao, & Senda, 1982).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused-ring system that incorporates both pyrazole and pyrimidine rings. This structural motif is crucial for the biological activity of these compounds. For instance, the X-ray crystallography studies provided by Kaping, Helissey, and Vishwakarma (2020) on pyrazolo[1,5-a]pyrimidine derivatives highlight the regioselectivity of the synthesis and the definitive molecular structure of these compounds, which is essential for understanding their chemical behavior and interactions (Kaping, Helissey, & Vishwakarma, 2020).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For example, the cyclocondensation reactions, as described by Ezzati et al. (2017), are pivotal in forming tricyclic derivatives, indicating the versatile reactivity of this chemical class in forming more complex structures with potential enhanced biological activity (Ezzati, Khalafy, Marjani, & Prager, 2017).
Propiedades
IUPAC Name |
2,3,5-trimethyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-9-7-13(17(18,19)20)24-14(22-9)5-6-21-15-8-10(2)23-16-11(3)12(4)25-26(15)16/h7-8,21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMKSMNQIQSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC2=CC(=NC3=C(C(=NN23)C)C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5531014.png)
![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)


![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)

![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)
![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)
![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)